molecular formula C23H23N3O3 B11361696 5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11361696
M. Wt: 389.4 g/mol
InChI Key: PAOOGPUMKGALSG-UHFFFAOYSA-N
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Description

5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with a unique structure that includes a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common approach is the reaction of a benzimidazole derivative with a substituted benzylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as 2-aminobenzimidazole and 5-nitrobenzimidazole.

    Substituted Benzylamines: Compounds like 4-methoxybenzylamine and 2-methylbenzylamine.

Uniqueness

5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern and the presence of both methoxy and methylbenzyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

5-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C23H23N3O3/c1-15-5-3-4-6-17(15)14-29-21-10-7-16(11-22(21)28-2)13-24-18-8-9-19-20(12-18)26-23(27)25-19/h3-12,24H,13-14H2,1-2H3,(H2,25,26,27)

InChI Key

PAOOGPUMKGALSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3=CC4=C(C=C3)NC(=O)N4)OC

Origin of Product

United States

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